(1S,2S,4Ar,5S,8aR)-5-(1H-indol-3-ylmethyl)-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-ol
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Overview
Description
CID 11361747 is a natural product found in Aspergillus striatus with data available.
Scientific Research Applications
Synthesis and Structural Analysis
- Crystal Structure Analysis: The compound has been used in studies like the synthesis and crystal structure analysis of related naphthalene derivatives. For example, Cannon et al. (1975) explored the synthesis of compounds like 3-Methyl-3-(4′-methylpent-3′-enyl)-3H-naphtho[2,1-b]pyran-9-ol, which are structurally similar and provided insights into their crystal structures (Cannon et al., 1975).
Chemical Synthesis and Stereochemistry
- Total Synthesis of Complex Molecules: This chemical structure is a key part of the synthetic pathways used in the total synthesis of complex molecules. For instance, Hagiwara and Uda (1991) demonstrated the synthesis of (+)-dysideapalaunic acid, a complex molecule, starting from similar optically active naphthalene derivatives (Hagiwara & Uda, 1991).
- Enzymatic Synthesis: Kinoshita et al. (2008) reported on the chemoenzymatic synthesis involving the enzymatic resolution of similar naphthalene-based compounds, leading to the creation of other complex molecules (Kinoshita et al., 2008).
Phytochemical Investigations
- Isolation from Plant Extracts: This type of compound has also been isolated during phytochemical investigations of plant extracts. For example, Ali et al. (2015) isolated a trihydroxy sesquiterpene with a similar naphthalene structure from Teucrium mascatense (Ali et al., 2015).
Stereochemical Configuration and Properties
- Analysis of Stereochemical Configuration: Studies like those by Sauer et al. (2003) provide insight into the stereochemical configuration of similar naphthalene derivatives, which are crucial for understanding their chemical properties and potential applications (Sauer et al., 2003).
Properties
CAS No. |
110883-37-9 |
---|---|
Molecular Formula |
C28H39NO |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
(1S,2S,4aR,5S,8aR)-5-(1H-indol-3-ylmethyl)-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-ol |
InChI |
InChI=1S/C28H39NO/c1-19(2)9-8-15-28(5)25-13-12-20(3)23(27(25,4)16-14-26(28)30)17-21-18-29-24-11-7-6-10-22(21)24/h6-7,9-11,18,23,25-26,29-30H,3,8,12-17H2,1-2,4-5H3/t23-,25+,26-,27+,28-/m0/s1 |
InChI Key |
SYFJYRUTNACAQV-WNUYLXMCSA-N |
Isomeric SMILES |
CC(=CCC[C@]1([C@@H]2CCC(=C)[C@@H]([C@]2(CC[C@@H]1O)C)CC3=CNC4=CC=CC=C43)C)C |
SMILES |
CC(=CCCC1(C2CCC(=C)C(C2(CCC1O)C)CC3=CNC4=CC=CC=C43)C)C |
Canonical SMILES |
CC(=CCCC1(C2CCC(=C)C(C2(CCC1O)C)CC3=CNC4=CC=CC=C43)C)C |
Synonyms |
Emindole SA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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